Cas no 1269755-59-0 (Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate)

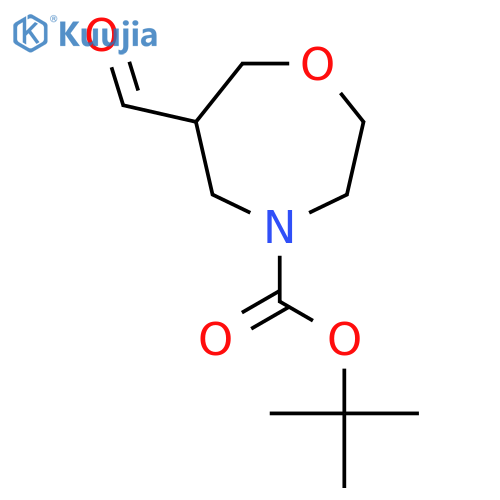

1269755-59-0 structure

商品名:Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate

Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate

- URPNDUJBEFQVLM-UHFFFAOYSA-N

- ZB0592

- MFCD22573924

- SCHEMBL1440036

- DB-344252

- DTXSID50857208

- EN300-5531955

- 1269755-59-0

- starbld0049733

- Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate

-

- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h7,9H,4-6,8H2,1-3H3

- InChIKey: URPNDUJBEFQVLM-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)CC(C=O)C1

計算された属性

- せいみつぶんしりょう: 229.13140809g/mol

- どういたいしつりょう: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8

- 疎水性パラメータ計算基準値(XlogP): 0.2

Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5531955-0.1g |

tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate |

1269755-59-0 | 95.0% | 0.1g |

$461.0 | 2025-03-15 | |

| Enamine | EN300-5531955-1.0g |

tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate |

1269755-59-0 | 95.0% | 1.0g |

$1329.0 | 2025-03-15 | |

| 1PlusChem | 1P01EMQU-250mg |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 250mg |

$639.00 | 2024-07-09 | |

| 1PlusChem | 1P01EMQU-500mg |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 500mg |

$913.00 | 2024-07-09 | |

| 1PlusChem | 1P01EMQU-1g |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 1g |

$1303.00 | 2024-07-09 | |

| A2B Chem LLC | AX61478-100mg |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 100mg |

$353.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUD816-250mg |

tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate |

1269755-59-0 | 95% | 250mg |

¥3557.0 | 2024-04-25 | |

| 1PlusChem | 1P01EMQU-100mg |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 100mg |

$371.00 | 2024-07-09 | |

| A2B Chem LLC | AX61478-500mg |

TERT-BUTYL 6-FORMYL-1,4-OXAZEPANE-4-CARBOXYLATE |

1269755-59-0 | 95% | 500mg |

$842.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1303713-1g |

tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate |

1269755-59-0 | 95% | 1g |

$1280 | 2025-02-25 |

Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1269755-59-0 (Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1269755-59-0)Tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate

清らかである:99%/99%

はかる:100mg/1g

価格 ($):332.0/1131.0